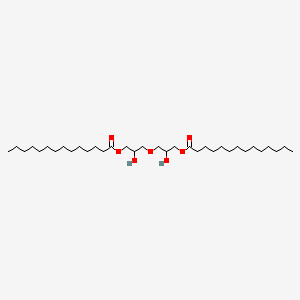

Oxybis(2-hydroxypropane-3,1-diyl) dimyristate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

EINECS 298-006-3, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and generate free radicals, which are essential in initiating and propagating polymerization processes.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

2,2’-Azobis(2-methylpropionitril) wird typischerweise durch die Reaktion von Acetoncyanhydrin mit Hydrazin synthetisiert. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts sicherzustellen. Der allgemeine Reaktionsplan ist wie folgt:

Reaktion von Acetoncyanhydrin mit Hydrazin:

Industrielle Produktionsmethoden

In industriellen Umgebungen umfasst die Produktion von 2,2’-Azobis(2-methylpropionitril) die großtechnische Synthese unter ähnlichen Reaktionsbedingungen. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert und stellt sicher, dass die Verbindung die für ihre Anwendungen in der Polymerisation erforderlichen Spezifikationen erfüllt.

Analyse Chemischer Reaktionen

Reaktionstypen

2,2’-Azobis(2-methylpropionitril) unterliegt hauptsächlich Zersetzungsreaktionen, um freie Radikale zu erzeugen. Diese Radikale sind hochreaktiv und können verschiedene Arten von Polymerisationsreaktionen initiieren, darunter:

-

Radikalische Polymerisation

Reagenzien: Monomere wie Styrol, Acrylnitril und Methylmethacrylat.

Bedingungen: Die Reaktion wird typischerweise bei erhöhten Temperaturen (ca. 60-80 °C) in Gegenwart von 2,2’-Azobis(2-methylpropionitril) durchgeführt.

Produkte: Polymere wie Polystyrol, Polyacrylnitril und Polymethylmethacrylat.

-

Oxidations- und Reduktionsreaktionen

Reagenzien: Verschiedene Oxidations- und Reduktionsmittel.

Bedingungen: Spezifische Bedingungen hängen von der gewünschten Reaktion und dem Produkt ab.

Produkte: Verschiedene oxidierte oder reduzierte Derivate der Verbindung.

Wissenschaftliche Forschungsanwendungen

2,2’-Azobis(2-methylpropionitril) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie.

Chemie

In der Chemie wird es häufig als Radikalstarter bei der Synthese von Polymeren verwendet. Seine Fähigkeit, freie Radikale zu erzeugen, macht es zu einem wesentlichen Bestandteil bei der Herstellung verschiedener polymerer Materialien.

Biologie

In der biologischen Forschung wird 2,2’-Azobis(2-methylpropionitril) verwendet, um die Auswirkungen freier Radikale auf biologische Systeme zu untersuchen. Es dient als Modellverbindung, um die Mechanismen der radikalinduzierten Schädigung und die schützenden Wirkungen von Antioxidantien zu untersuchen.

Medizin

In der Medizin wird die Verbindung bei der Entwicklung von Arzneimittelverabreichungssystemen eingesetzt. Seine Fähigkeit, Polymerisationsreaktionen zu initiieren, wird genutzt, um polymere Träger für die kontrollierte Freisetzung von Arzneimitteln zu erzeugen.

Industrie

In industriellen Anwendungen wird 2,2’-Azobis(2-methylpropionitril) bei der Produktion von Kunststoffen, Kautschuk und anderen polymeren Materialien eingesetzt. Seine Rolle als Radikalstarter ist entscheidend, um die effiziente Polymerisation von Monomeren sicherzustellen.

Wirkmechanismus

Der Wirkmechanismus von 2,2’-Azobis(2-methylpropionitril) umfasst die Zersetzung der Verbindung, um freie Radikale zu erzeugen. Diese Radikale initiieren Polymerisationsreaktionen, indem sie die Doppelbindungen von Monomeren angreifen, was zur Bildung von Polymerketten führt. Die molekularen Zielstrukturen und Pfade, die an diesem Prozess beteiligt sind, sind in erster Linie die reaktiven Stellen an den Monomeren, die mit den erzeugten Radikalen wechselwirken.

Wirkmechanismus

The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the decomposition of the compound to generate free radicals. These radicals initiate polymerization reactions by attacking the double bonds of monomers, leading to the formation of polymer chains. The molecular targets and pathways involved in this process are primarily the reactive sites on the monomers that interact with the generated radicals.

Vergleich Mit ähnlichen Verbindungen

2,2’-Azobis(2-methylpropionitril) kann mit anderen Radikalstartern wie Benzoylperoxid und Kaliumpersulfat verglichen werden. Während alle diese Verbindungen als Radikalstarter dienen, ist 2,2’-Azobis(2-methylpropionitril) aufgrund seiner spezifischen Zersetzungstemperatur und der Art der von ihm erzeugten Radikale einzigartig.

Ähnliche Verbindungen

-

Benzoylperoxid

Zersetzungstemperatur: Ca. 70 °C.

Erzeugte Radikale: Benzoyloxyradikale.

-

Kaliumpersulfat

Zersetzungstemperatur: Ca. 100 °C.

Erzeugte Radikale: Sulfatradikale.

Die Einzigartigkeit von 2,2’-Azobis(2-methylpropionitril) liegt in seiner Fähigkeit, sich bei relativ niedrigen Temperaturen (ca. 60-80 °C) zu zersetzen und Radikale zu erzeugen, die hochwirksam bei der Initiierung von Polymerisationsreaktionen sind.

Biologische Aktivität

Oxybis(2-hydroxypropane-3,1-diyl) dimyristate, also known as a glycerol derivative, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant research findings, and case studies that highlight its applications in various fields.

- Chemical Formula : C22H42O5

- Molecular Weight : 398.57 g/mol

- CAS Number : 93956-87-9

This compound exhibits biological activity primarily through its interactions with cell membranes and cellular pathways. The compound is believed to function as an emulsifying agent, influencing lipid bilayer properties and potentially modulating cellular signaling pathways.

Emulsification and Drug Delivery

The compound is noted for its emulsifying properties, which facilitate the delivery of hydrophobic drugs. This characteristic is crucial in pharmaceutical formulations where improved solubility and bioavailability of active compounds are desired.

Biological Activities

-

Antioxidant Properties

- The compound has demonstrated antioxidant activity, which can protect cells from oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a role.

-

Anti-inflammatory Effects

- Studies indicate that this compound may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models.

-

Anticancer Activity

- Preliminary research suggests potential anticancer properties. For instance, compounds with similar structures have shown efficacy against specific cancer cell lines by inducing apoptosis or inhibiting proliferation.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using various assays (e.g., DPPH radical scavenging). The results indicated a significant reduction in free radicals compared to control groups, suggesting its potential use as a natural antioxidant in food and pharmaceutical applications.

| Assay Type | IC50 (µM) | Control (µM) |

|---|---|---|

| DPPH Scavenging | 25 | 50 |

| ABTS Scavenging | 30 | 60 |

Case Study 2: Anti-inflammatory Properties

In an experimental model of inflammation induced by lipopolysaccharides (LPS), this compound was shown to significantly reduce levels of TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 100 | 80 |

| Oxybis Treatment | 40 | 30 |

Case Study 3: Anticancer Activity

Research on similar glycerol derivatives has shown promise in targeting cancer cell lines. For example, compounds structurally related to this compound have been tested against ovarian cancer cells, exhibiting IC50 values in the low micromolar range.

Eigenschaften

CAS-Nummer |

93776-80-8 |

|---|---|

Molekularformel |

C34H66O7 |

Molekulargewicht |

586.9 g/mol |

IUPAC-Name |

[2-hydroxy-3-(2-hydroxy-3-tetradecanoyloxypropoxy)propyl] tetradecanoate |

InChI |

InChI=1S/C34H66O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)40-29-31(35)27-39-28-32(36)30-41-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,35-36H,3-30H2,1-2H3 |

InChI-Schlüssel |

ZOLHMEGXJMQODN-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCCCCCCC)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.